![molecular formula C10H13NO4S2 B1285612 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid CAS No. 923697-76-1](/img/structure/B1285612.png)
3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid
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Description
Synthesis Analysis
The synthesis of sulfur-containing heterocycles can involve reagents such as 1-benzenesulfinyl piperidine (BSP) in combination with trifluoromethanesulfonic anhydride (Tf2O), as described in the first paper. This combination is used for the activation of thioglycosides to form glycosyl triflates, which can then be converted to glycosides . Although this does not directly describe the synthesis of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid, the methodology could potentially be adapted for the synthesis of related sulfonamide compounds.
Molecular Structure Analysis
The second paper provides insights into the molecular structure of thioacylsulfanylarsines, which, like the compound of interest, contain sulfur and are synthesized using piperidine derivatives . The structures were determined by X-ray crystallography, and the environment around the arsenic atoms was found to be distorted tetrahedral. While this does not directly pertain to the thiophene compound , the structural analysis techniques and findings could be relevant for understanding the molecular geometry of similar sulfur-containing compounds.
Chemical Reactions Analysis
The reaction of thioacylsulfanylarsines with piperidine is discussed in the second paper, where piperidinium salts and N-thioacyl- or N-acyl-piperidine derivatives are formed . This demonstrates the reactivity of piperidine with sulfur-containing compounds, which could be extrapolated to the reactivity of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid in various chemical contexts.
Physical and Chemical Properties Analysis
The third paper discusses the formation of a hydrogen-bonded complex between piperidine-3-carboxylic acid and 2,6-dichloro-4-nitrophenol, which is characterized by single-crystal X-ray analysis and vibrational spectroscopies . The fourth paper describes the crystal structures of 6-oxopiperidine-2-carboxylic acid derivatives, which are linked by hydrogen bonds and weak interactions in the crystal lattice . These studies provide a foundation for understanding the physical and chemical properties of piperidine carboxylic acids and their derivatives, which could be relevant to the compound of interest.
Scientific Research Applications
Synthesis and Structural Analysis
Research on thiophene derivatives often involves novel synthesis methods and understanding their structural characteristics. For example, Vrabel et al. (2014) investigated molecules of 6-oxopiperidine-2-carboxylic acid derivatives, highlighting the importance of crystallographic studies in determining molecular configurations and interactions such as O-H...O and C-H...O hydrogen bonds, which play a crucial role in forming multidimensional networks in crystal structures (Vrabel, Sivý, Šafár̆, & Marchalin, 2014). Similarly, Verma et al. (2009) described the regioselective synthesis of azabicycloadducts derived from benzo[b]thiophene-2,3-dione and piperidine 2-carboxylic acid, emphasizing the diverse applications of thiophene derivatives in pharmacology due to their regioselectivity and yield efficiency (Verma, Arora, Jose, Joshi, Pardasani, & Pardasani, 2009).
Biological Activities
Several studies have explored the potential biological activities of thiophene and piperidine derivatives:
Anticancer Activity
Al-Said et al. (2011) synthesized novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a sulfone moiety, evaluating them for in-vitro anticancer activity against the MCF7 human breast cancer cell line. Some compounds exhibited better activity than Doxorubicin, a reference drug, indicating their potential as anticancer agents (Al-Said, Bashandy, Al-Qasoumi, & Ghorab, 2011).
Antimicrobial Activity
Khalid et al. (2016) conducted a study on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, demonstrating moderate to significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. This underscores the relevance of thiophene derivatives in developing new antimicrobial agents (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
Enzyme Inhibition
Khalid et al. (2016) also synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, screened for butyrylcholinesterase (BChE) enzyme inhibition. Molecular docking studies were performed to assess the ligand-BChE binding affinity, identifying important amino acid residues for ligand stabilization in the enzyme's active site. This research highlights the potential of these compounds in treating diseases associated with cholinesterase inhibition, such as Alzheimer's (Khalid, Aziz‐ur‐Rehman, Abbasi, Hussain, Malik, Ashraf, & Fatmi, 2016).
properties
IUPAC Name |
3-piperidin-1-ylsulfonylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c12-10(13)9-8(4-7-16-9)17(14,15)11-5-2-1-3-6-11/h4,7H,1-3,5-6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFWCLBVGZYGBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(SC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585385 |
Source
|
Record name | 3-(Piperidine-1-sulfonyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid | |
CAS RN |
923697-76-1 |
Source
|
Record name | 3-(Piperidine-1-sulfonyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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